Absence of CB2 Positive Allosteric Modulator (PAM) Activity Due to C3 Substitution—Class-Level SAR Inference
Published SAR for 2-oxopyridine-3-carboxamide CB2 PAMs demonstrates that a cycloheptane-carboxamide group at position 3 is essential for positive allosteric behavior. Compounds bearing alternative amide/ester substituents at this position completely lose the ability to enhance CP55,940 efficacy in [35S]GTPγS binding, cAMP inhibition, and β-arrestin2 recruitment assays [1]. The target compound carries a butyl 4-carboxamidobenzoate moiety at C3 instead of a cycloheptane-carboxamide, thereby placing it outside the CB2 PAM chemotype and defining it as a structurally distinct, non-PAM member of the class [1].
| Evidence Dimension | CB2 PAM activity (enhancement of CP55,940 efficacy in [35S]GTPγS assay) |
|---|---|
| Target Compound Data | Not active as CB2 PAM (inferred from SAR; no direct testing data available) |
| Comparator Or Baseline | EC21a (4-fluoro benzyl, cycloheptane carboxamide): enhances CP55,940 efficacy; A1 (SV-10a) and A5 (SB-13a): ortho-fluoro/chloro benzyl + cycloheptane carboxamide, both confirmed PAMs |
| Quantified Difference | Qualitative loss of PAM function; quantitative fold-enhancement for A1/A5 reported in Gado et al. 2021. Exact numerical values for EC21a enhancement are provided in the original primary reference. |
| Conditions | In vitro [35S]GTPγS binding, cAMP inhibition, and β-arrestin2 recruitment assays in CB2-expressing cells [1] |
Why This Matters
This ensures the compound can serve as a well-defined negative control in CB2 allosteric modulation studies, something that close PAM-active analogs cannot provide.
- [1] Gado F, Mohamed KA, Meini S, et al. Variously substituted 2-oxopyridine derivatives: Extending the structure-activity relationships for allosteric modulation of the cannabinoid CB2 receptor. Eur J Med Chem. 2021;212:113116. View Source
